C2-Methyl vs. C6-Methyl Regioisomerism Drives Predicted Physicochemical Property Differences That Impact Chromatographic Behavior
The target compound (C2-methyl) and its regioisomer 4-chloro-6-methyl-2-(1-methylpiperidin-4-yl)pyrimidine (CAS 901586-56-9, C6-methyl) share identical molecular formula (C₁₁H₁₆ClN₃) and molecular weight (225.72 g·mol⁻¹), yet the differential positioning of the methyl and piperidinyl substituents produces distinct topological polar surface area (tPSA), logP, and chromatographic retention behavior . The target compound, with a 2-methyl-6-(piperidin-4-yl) pattern, exposes a 4-chloro leaving group that is electronically conjugated with both the N1 and N3 of the pyrimidine ring, theoretically rendering it more reactive toward SNAr than the C2-(piperidinyl) regioisomer, where the piperidine directly attached at C2 deactivates the ring. Predicted logP differences of 0.3–0.5 log units between these regioisomers translate into baseline-resolved separation under standard reversed-phase HPLC conditions (C18, acetonitrile/water + 0.1% TFA), making regioisomeric purity a critical procurement specification .
| Evidence Dimension | Predicted partition coefficient (XLogP3) and retention time differentiation under RP-HPLC |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 (predicted); RT shift vs. regioisomer > 0.5 min on standard C18 gradient |
| Comparator Or Baseline | 4-Chloro-6-methyl-2-(1-methylpiperidin-4-yl)pyrimidine (CAS 901586-56-9); XLogP3 ≈ 2.3–2.5 (predicted); MW 225.72 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 units; baseline chromatographic separation achievable |
| Conditions | In silico prediction (PubChem/XLogP3); RP-HPLC C18, ACN/H₂O + 0.1% TFA gradient (empirically reported for related pyrimidine regioisomer separations) |
Why This Matters
Procurement of the correct regioisomer is essential because reversed-phase HPLC, the standard QC method for purity verification, can readily distinguish C2-methyl from C6-methyl positional isomers if orthogonal confirmation (NMR) is not performed; ordering the incorrect regioisomer wastes synthesis effort and confounds biological assay interpretation.
